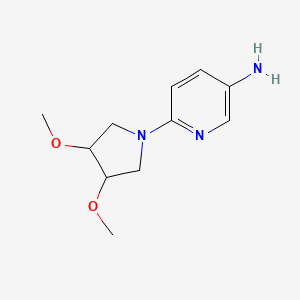

6-(3,4-Dimethoxypyrrolidin-1-yl)pyridin-3-amine

CAS No.: 1699663-70-1

Cat. No.: VC3110056

Molecular Formula: C11H17N3O2

Molecular Weight: 223.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1699663-70-1 |

|---|---|

| Molecular Formula | C11H17N3O2 |

| Molecular Weight | 223.27 g/mol |

| IUPAC Name | 6-(3,4-dimethoxypyrrolidin-1-yl)pyridin-3-amine |

| Standard InChI | InChI=1S/C11H17N3O2/c1-15-9-6-14(7-10(9)16-2)11-4-3-8(12)5-13-11/h3-5,9-10H,6-7,12H2,1-2H3 |

| Standard InChI Key | NRZHAVVKESUNCN-UHFFFAOYSA-N |

| SMILES | COC1CN(CC1OC)C2=NC=C(C=C2)N |

| Canonical SMILES | COC1CN(CC1OC)C2=NC=C(C=C2)N |

Introduction

Chemical Identity and Structural Properties

6-(3,4-Dimethoxypyrrolidin-1-yl)pyridin-3-amine is characterized by the following key identifiers:

| Property | Value |

|---|---|

| CAS Registry Number | 1699663-70-1 |

| Molecular Formula | C11H17N3O2 |

| Molecular Weight | 223.27 g/mol |

| IUPAC Name | 6-(3,4-Dimethoxypyrrolidin-1-yl)pyridin-3-amine |

| Chemical Structure | Pyridine ring with a 3,4-dimethoxypyrrolidin-1-yl group at position 6 and an amine group at position 3 |

The compound consists of a pyridine ring scaffold with two key substituents: a 3,4-dimethoxypyrrolidin-1-yl moiety at the 6-position and an amine group at the 3-position . The pyrrolidine ring features methoxy groups at the 3 and 4 positions, which contribute to the compound's unique electronic and steric properties.

Structural Features

The molecular structure of 6-(3,4-Dimethoxypyrrolidin-1-yl)pyridin-3-amine presents several important features:

-

The pyridine core provides an electron-deficient aromatic system

-

The primary amine at position 3 serves as a potential hydrogen bond donor

-

The pyrrolidine nitrogen acts as a tertiary amine with basic properties

-

The methoxy groups at positions 3 and 4 of the pyrrolidine ring introduce additional electron-donating effects

These structural elements collectively influence the compound's physicochemical properties, including solubility, acid-base behavior, and potential for intermolecular interactions.

Physical and Chemical Properties

The physical and chemical properties of 6-(3,4-Dimethoxypyrrolidin-1-yl)pyridin-3-amine are influenced by its heterocyclic structure and functional groups.

Physical State and Appearance

The compound is typically obtained as a solid at room temperature, with coloration ranging from white to off-white depending on purity levels.

Solubility Profile

Based on its structure, 6-(3,4-Dimethoxypyrrolidin-1-yl)pyridin-3-amine is expected to exhibit:

-

Moderate to good solubility in polar organic solvents (methanol, ethanol, acetonitrile)

-

Limited solubility in non-polar solvents (hexane, toluene)

-

Potential pH-dependent solubility in aqueous media due to the basic nitrogen atoms

Spectroscopic Properties

Spectroscopic data, including NMR spectra, would be valuable for structural confirmation. Characteristic signals would include:

-

Aromatic protons of the pyridine ring

-

Pyrrolidine ring protons

-

Methoxy group signals

-

Amine protons with potential for exchange

Mass spectrometry would be expected to show a molecular ion peak at m/z 223, corresponding to the molecular weight of the compound.

Chemical Reactivity

The chemical behavior of 6-(3,4-Dimethoxypyrrolidin-1-yl)pyridin-3-amine is governed by its functional groups and heterocyclic nature.

Reactivity of the Amine Group

The primary amine at the 3-position of the pyridine ring represents a key reactive site:

-

Nucleophilic reactions (acylation, alkylation)

-

Condensation reactions with carbonyl compounds

-

Diazotization to form diazonium salts

-

Potential for metal coordination

Pyridine Ring Reactivity

The pyridine core exhibits characteristic reactivity:

-

Electrophilic substitution (more challenging than in benzene but possible under specific conditions)

-

Nucleophilic substitution (particularly at positions 2, 4, and 6)

-

N-oxidation to form pyridine N-oxides

-

Coordination with metals through the pyridine nitrogen

Pyrrolidine Moiety Reactivity

The 3,4-dimethoxypyrrolidine substituent introduces additional reactive sites:

-

The tertiary amine can undergo quaternization

-

The methoxy groups are potentially cleavable under strong acidic conditions

-

The pyrrolidine ring may participate in ring-opening reactions under certain conditions

Biological Activity and Applications

While specific biological activity data for 6-(3,4-Dimethoxypyrrolidin-1-yl)pyridin-3-amine is limited, its structural features suggest potential applications in several areas.

Structure-Activity Relationship Considerations

Based on compounds with similar structural elements, potential biological activities might include:

-

Interaction with neuroreceptors (particularly nicotinic and related systems)

-

Enzyme inhibition capacity

-

Anti-inflammatory properties

-

Antimicrobial potential

Role as a Chemical Intermediate

Beyond direct biological applications, 6-(3,4-Dimethoxypyrrolidin-1-yl)pyridin-3-amine may serve as a valuable building block for more complex molecules:

-

The amine group provides a handle for further derivatization

-

The pyrrolidine nitrogen offers additional functionalization possibilities

-

The methoxy groups can be modified to tune physicochemical properties

Analytical Methods for Characterization

Several analytical techniques are commonly employed for the characterization and quality control of compounds like 6-(3,4-Dimethoxypyrrolidin-1-yl)pyridin-3-amine.

Chromatographic Methods

High-performance liquid chromatography (HPLC) represents a primary analytical tool for purity determination:

| Parameter | Typical Conditions |

|---|---|

| Column Type | Reverse-phase (C18) |

| Mobile Phase | Acetonitrile/water with buffer |

| Detection | UV (typically 254-280 nm) |

| Flow Rate | 0.8-1.2 mL/min |

Spectroscopic Methods

Spectroscopic techniques provide structural confirmation:

-

Nuclear Magnetic Resonance (NMR) spectroscopy: 1H, 13C, and 2D experiments

-

Infrared Spectroscopy (IR): identification of functional groups

-

Mass Spectrometry (MS): molecular weight confirmation and fragmentation pattern analysis

-

UV-Visible Spectroscopy: chromophore characterization

Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about thermal properties:

-

Melting point determination

-

Polymorphism investigation

-

Thermal stability assessment

Structure-Related Compounds and Analogs

Several structurally related compounds have been reported in the literature, providing context for understanding the properties of 6-(3,4-Dimethoxypyrrolidin-1-yl)pyridin-3-amine.

Positional Isomers

Positional isomers include:

-

2-(3,4-Dimethoxypyrrolidin-1-yl)pyridin-3-amine (CAS: 1692170-62-9)

-

Other pyridine isomers with varying positions of the amine and pyrrolidine substituents

Functional Group Variations

Analogs with modified functional groups include:

-

6-(3-Ethoxy-4-methoxypyrrolidin-1-yl)pyridin-3-amine (CAS: 2097956-46-0)

-

6-(3,3-Dimethylmorpholin-4-yl)pyridin-3-amine (CAS: 61429831)

-

Compounds with different substitution patterns on the pyrrolidine ring

Related Pharmacophores

Broader structural relationships can be drawn to:

-

Pyrrolidin-1-yl pyridine compounds with documented biological activities

Future Research Directions

Several avenues for future research on 6-(3,4-Dimethoxypyrrolidin-1-yl)pyridin-3-amine can be identified.

Synthetic Methodology Development

Opportunities for synthetic improvement include:

-

Development of more efficient and scalable synthetic routes

-

Exploration of greener chemistry approaches

-

Investigation of stereoselective synthesis methods for chiral variants

-

Design of one-pot procedures to minimize isolation of intermediates

Biological Evaluation

Comprehensive biological screening would provide valuable insights:

-

Receptor binding assays for various CNS targets

-

Enzyme inhibition studies

-

Cell-based assays for cytotoxicity and specific biological responses

-

In vivo evaluations of promising candidates

Structure Optimization

Structural modifications could be explored to enhance specific properties:

-

Modification of the pyrrolidine ring size or substituents

-

Alteration of the amine functionality

-

Introduction of additional functional groups to the pyridine ring

-

Development of prodrug approaches for improved pharmacokinetics

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume